molecular formula C15H10ClN3O B8727364 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide

2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B8727364
M. Wt: 283.71 g/mol
InChI Key: TUKWURGQYVAAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a chloro group and a benzamide moiety in its structure makes it a compound of interest in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The presence of the chloro group allows for oxidation reactions, forming different oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions often involve solvents like toluene, dioxane, and methanol, with temperatures ranging from room temperature to elevated temperatures under microwave irradiation .

Major Products

Major products formed from these reactions include various substituted 1,8-naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to the disruption of bacterial cell processes . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,8-naphthyridines such as:

Uniqueness

2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro group and benzamide moiety make it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

2-(4-chloro-1,8-naphthyridin-2-yl)benzamide

InChI

InChI=1S/C15H10ClN3O/c16-12-8-13(19-15-11(12)6-3-7-18-15)9-4-1-2-5-10(9)14(17)20/h1-8H,(H2,17,20)

InChI Key

TUKWURGQYVAAMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.99 g (10.0 mmol) 2,4-dichloro-[1,8]naphthyridine, 1.47 g (10.0 mmol) 2-cyanobenzeneboronic acid and 1.01 g (120.0 mmol) sodium bicarbonate in 100 ml DMF and 50 ml water was heated to 80° C. under nitrogen. 140 mg (0.20 mmol) bis-(triphenyl-phosphine)-palladium(II)-chloride were added and the mixture was stirred for 16 hrs at 80° C. Water was added to the reaction mixture and the resulting precipitate was filtered off and washed well with water. The residue was dried in vacuum yielding 2-(4-chloro-[1,8]naphthyridin-2-yl)-benzamide as yellow crystals; HPLC-MS: 1.55 min, [M+H] 284.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis-(triphenyl-phosphine) palladium(II)-chloride
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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